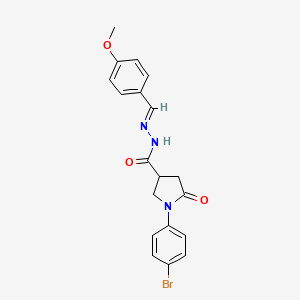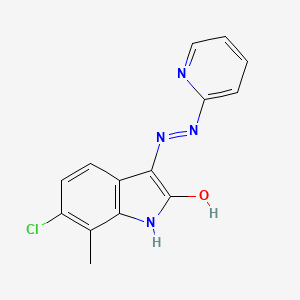
3,3'-(1,3-benzodioxol-4-ylmethylene)bis(2-methyl-1H-indole)
Descripción general
Descripción
3,3'-(1,3-benzodioxol-4-ylmethylene)bis(2-methyl-1H-indole), also known as MDMB-CHMICA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. This compound is a member of the indole family and is structurally similar to other synthetic cannabinoids such as JWH-018 and AB-FUBINACA. In
Mecanismo De Acción
The mechanism of action of 3,3'-(1,3-benzodioxol-4-ylmethylene)bis(2-methyl-1H-indole) is similar to that of other synthetic cannabinoids. This compound binds to the CB1 receptor, which is located primarily in the brain and central nervous system. Once bound, this compound activates the CB1 receptor, resulting in the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the psychoactive effects of this compound.
Biochemical and Physiological Effects:
3,3'-(1,3-benzodioxol-4-ylmethylene)bis(2-methyl-1H-indole) has been shown to have a range of biochemical and physiological effects. Studies have shown that this compound can cause changes in heart rate, blood pressure, and body temperature. This compound has also been shown to have a potent effect on the endocannabinoid system, which plays a crucial role in regulating mood, appetite, and pain sensation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,3'-(1,3-benzodioxol-4-ylmethylene)bis(2-methyl-1H-indole) in lab experiments is its potency. This compound has been shown to have a potent effect on the CB1 receptor, making it a useful tool for studying the effects of synthetic cannabinoids on the brain and behavior. However, one limitation of using this compound is its potential for abuse. Due to its potent psychoactive effects, this compound should be handled with caution and only used in a controlled laboratory setting.
Direcciones Futuras
There are several future directions for research on 3,3'-(1,3-benzodioxol-4-ylmethylene)bis(2-methyl-1H-indole). One area of research could be to study the long-term effects of this compound on the brain and behavior. Another area of research could be to study the potential therapeutic uses of this compound, such as in the treatment of pain or anxiety disorders. Additionally, research could be done to develop new synthetic cannabinoids with improved safety and efficacy profiles.
Aplicaciones Científicas De Investigación
3,3'-(1,3-benzodioxol-4-ylmethylene)bis(2-methyl-1H-indole) has been used in scientific research to study the effects of synthetic cannabinoids on the brain and behavior. This compound has been shown to have high affinity for the CB1 receptor, which is the primary receptor responsible for the psychoactive effects of THC. Studies have also shown that this compound has a potent effect on the endocannabinoid system, which plays a crucial role in regulating mood, appetite, and pain sensation.
Propiedades
IUPAC Name |
3-[1,3-benzodioxol-4-yl-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O2/c1-15-23(17-8-3-5-11-20(17)27-15)25(19-10-7-13-22-26(19)30-14-29-22)24-16(2)28-21-12-6-4-9-18(21)24/h3-13,25,27-28H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCGEELKFQCYTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=C4C(=CC=C3)OCO4)C5=C(NC6=CC=CC=C65)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-{[2-(2,5-dimethoxybenzylidene)hydrazino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B3872151.png)
![2-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B3872154.png)
![4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid](/img/structure/B3872160.png)
![3-[(4-methoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3872178.png)
![4-{[(4-methoxy-2-nitrophenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3872186.png)
![3-(3,5-dichloro-2-methoxyphenyl)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3872199.png)
![3-[5-(4-chlorophenyl)-2-furyl]-1-phenyl-2-propen-1-one](/img/structure/B3872206.png)
![3-(2-methoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3872217.png)

![methyl (4-{[(1,1-dioxidotetrahydro-3-thienyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B3872220.png)

![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)acrylonitrile](/img/structure/B3872237.png)
![4-{[5-hydroxy-3-methyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3872245.png)
![2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)-2,4-pentadienenitrile](/img/structure/B3872253.png)